2'-Cyano-2'-deoxyarabinofuranosylcytosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CNDAC (hydrochloride) involves several steps, starting from the appropriate sugar and base precursors. The reaction conditions typically involve the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of CNDAC (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and waste generation . The final product is purified using techniques such as crystallization and chromatography to ensure high purity suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
CNDAC (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, to form derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of CNDAC (hydrochloride) include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from the reactions of CNDAC (hydrochloride) include various oxidation and reduction products, as well as substituted derivatives with modified functional groups . These products can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
CNDAC (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of CNDAC (hydrochloride) involves its incorporation into DNA during replication, leading to the formation of single-strand breaks . These breaks are subsequently converted into double-strand breaks during the next round of DNA replication, resulting in chromosomal aberrations and cell death . The compound targets DNA and interferes with the DNA damage repair pathways, making it particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
CNDAC (hydrochloride) is unique among deoxycytidine analogs due to its ability to induce DNA strand breaks . Similar compounds include:
Cytarabine: Another deoxycytidine analog used in the treatment of leukemia.
Decitabine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Gemcitabine: A nucleoside analog used in the treatment of various solid tumors.
Compared to these compounds, CNDAC (hydrochloride) has a distinct mechanism of action that involves the formation of DNA strand breaks, making it a valuable addition to the arsenal of chemotherapeutic agents .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4.ClH/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17);1H/t5-,6+,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUOXDXRLGZBN-KUAPJGQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158861 | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134665-72-8 | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134665728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Cyano-2'-deoxyarabinofuranosylcytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADGOCITABINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSS4ZDZ2IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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